molecular formula C14H24N2O B2823296 N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide CAS No. 2094399-55-8

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide

カタログ番号 B2823296
CAS番号: 2094399-55-8
分子量: 236.359
InChIキー: YJSYEBGLPVAYIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide, also known as CPP-115, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

作用機序

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. This leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and is involved in a range of processes, including anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide has a range of biochemical and physiological effects on the brain. Studies have shown that the drug can increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibition. This can have a range of effects on behavior, including reduced anxiety and decreased seizure activity.

実験室実験の利点と制限

One advantage of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide is its potency as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain and can be useful for investigating the role of GABA in various physiological processes.
One limitation of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide is its specificity for GABA transaminase. While this can be an advantage in some cases, it can also limit the drug's potential therapeutic applications.

将来の方向性

There are a number of potential future directions for research on N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide. One area of focus is the drug's potential as a treatment for epilepsy and other seizure disorders. Clinical trials are currently underway to investigate the efficacy of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide in humans, and further research is needed to determine the optimal dosing and administration of the drug.
Another area of focus is the drug's potential as a treatment for addiction. While animal studies have shown promising results, further research is needed to determine the efficacy of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide in humans and to identify the optimal patient population for treatment.
Finally, there is potential for research on the broader role of GABA in physiological processes. By providing a precise tool for manipulating GABA levels in the brain, N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can be useful for investigating the role of GABA in a range of processes, including anxiety, sleep, and seizure activity.

合成法

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-cyclobutyl-1-(2,2,2-trichloroethyl)urea with 3-bromoprop-2-enamide in the presence of a palladium catalyst. This reaction yields N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide as the primary product, which can be purified using standard chromatographic techniques.

科学的研究の応用

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the drug's potential as a treatment for epilepsy. Studies have shown that N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can reduce seizures in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on the drug's potential as a treatment for addiction. Animal studies have shown that N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can reduce drug-seeking behavior in models of cocaine and alcohol addiction, and clinical trials are currently underway to investigate its efficacy in humans.

特性

IUPAC Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-3-14(17)15-11(2)12-6-5-9-16(10-12)13-7-4-8-13/h3,11-13H,1,4-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSYEBGLPVAYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。